(3-(Phenylcarbamoyl)phenyl)boronic acid
Overview
Description
(3-(Phenylcarbamoyl)phenyl)boronic acid, also known as 3-(anilinocarbonyl)phenylboronic acid, is an organoboron compound with the molecular formula C13H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a phenylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecule.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 24105 . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of (3-(Phenylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Additionally, the pH of the environment can significantly influence the reactivity of boronic acids .
Biochemical Analysis
Biochemical Properties
(3-(Phenylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. These interactions inhibit the enzymatic activity, making this compound a potent inhibitor. Additionally, it can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of protease activity. By inhibiting serine proteases, this compound can alter gene expression and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with the active sites of target enzymes. This interaction involves the boronic acid moiety forming a tetrahedral adduct with the serine residue in the enzyme’s active site. This covalent modification inhibits the enzyme’s catalytic activity, preventing substrate turnover. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration, indicating a saturation of target enzyme inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, its inhibition of serine proteases can alter the balance of proteolytic activity, impacting protein turnover and amino acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or lysosomes, where it can exert its inhibitory effects on resident enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Phenylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-(Phenylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (3-(Phenylcarbamoyl)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biology and medicine, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and kinases, which are involved in various biological processes, including tumor growth and metastasis .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable covalent bonds with diols makes it useful in the design of sensors and diagnostic devices .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar structure but lacks the phenylcarbamoyl group.
3-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the phenylcarbamoyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the phenylcarbamoyl group.
Uniqueness
(3-(Phenylcarbamoyl)phenyl)boronic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific reactions, such as nucleophilic substitution, and provides additional sites for functionalization .
Properties
IUPAC Name |
[3-(phenylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJFNWZHUMGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447319 | |
Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397843-71-9 | |
Record name | B-[3-[(Phenylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397843-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Phenylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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